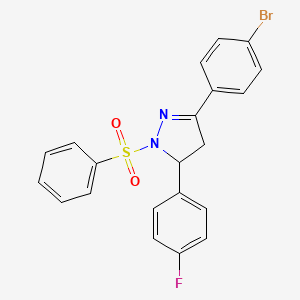

2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole

Description

2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole is a dihydropyrazole derivative featuring a benzenesulfonyl group at position 2, a 4-bromophenyl substituent at position 5, and a 4-fluorophenyl group at position 2. Dihydropyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and a partially saturated ring, often explored for their pharmacological and material science applications.

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVQDQWVRMSTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate sulfonyl hydrazides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

The compound has been investigated for its potential biological activities:

-

Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus (MRSA) 15.625 - 62.5 Enterococcus faecalis 62.5 - 125 - Mechanism of Action : The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

- Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, indicating potential use as an anticancer agent.

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting specific molecular pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives, including this compound, demonstrated its ability to inhibit biofilm formation in MRSA strains.

| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |

| Enterococcus faecalis | 31.108 - 62.216 | 124.432 - 248.863 |

This study highlighted the compound's potential as an effective anti-biofilm agent compared to standard antibiotics.

Case Study 2: Anticancer Research

In a separate investigation into anticancer properties, researchers found that derivatives of this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction pathways.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Dihydropyrazole Derivatives

Compounds with the dihydropyrazole core and halogenated aryl substituents have been structurally characterized (e.g., IDOMOF, MEWQUC, WIGQIO) :

- IDOMOF : 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole.

- Substituents: 4-bromophenyl, 4-fluorophenyl, and thiazole.

- Key difference: Thiazole ring replaces the benzenesulfonyl group.

- MEWQUC : 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole.

- Substituents: 4-methylphenyl instead of bromophenyl; lacks sulfonyl group.

The target compound’s benzenesulfonyl group distinguishes it from thiazole-containing analogs, likely enhancing polarity and hydrogen-bonding capacity, which could influence solubility and target binding .

Imidazole Derivatives

describes imidazole derivatives with 4-fluorophenyl and bromophenyl groups (e.g., 5h: 2-(4-bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol).

1,3,4-Oxadiazole Derivatives

Oxadiazoles with bromophenyl and fluorophenyl substituents () exhibit notable anti-inflammatory activity:

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : 59.5% anti-inflammatory activity at 20 mg/kg .

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : 61.9% activity .

Physicochemical and Pharmacological Comparisons

Crystallographic and Stability Insights

- Crystal Packing : Dihydropyrazole derivatives (e.g., IDOMOF) exhibit planar aromatic systems with intermolecular π-π stacking, stabilized by halogen interactions . The benzenesulfonyl group in the target compound may enhance crystal lattice stability via sulfonyl-oxygen hydrogen bonds.

- Thermal Stability : Analogous dihydropyrazoles with electron-withdrawing groups (e.g., sulfonyl) typically display higher thermal stability compared to alkyl-substituted variants .

Biological Activity

The compound 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

- Molecular Formula : C22H15BrFNO4S

- Molecular Weight : 488.33 g/mol

- IUPAC Name : this compound

- SMILES Notation : OC(C(N(C1c(cc2)ccc2F)c(cc2)ccc2Br)=O)=C1S(c1ccccc1)(=O)=O

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of dihydropyrazole compounds exhibit significant analgesic and anti-inflammatory properties. For instance, studies on similar compounds have shown that they inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Study Findings :

- Compounds with a similar structure demonstrated a half-maximal inhibitory concentration (IC50) against COX-2 of approximately 0.024 μM, outperforming established drugs like celecoxib (IC50 = 0.05 μM) .

- In vivo tests using the writhing test and hot plate test revealed that certain derivatives exhibited potent analgesic activity, suggesting that the dihydropyrazole framework may enhance these effects .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Preliminary studies suggest it may act as an inhibitor of cancer cell proliferation.

- Mechanism of Action :

- The compound's ability to modulate key signaling pathways involved in cancer progression has been hypothesized based on structural analogs that have shown similar activities in cellular assays.

- Molecular docking studies indicate favorable binding interactions with targets associated with tumor growth and metastasis .

Case Study 1: COX Inhibition

A series of dihydropyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated a strong correlation between structural modifications and biological activity.

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Compound A | 0.045 | Moderate | High |

| Compound B | 0.030 | Low | Very High |

| Target Compound | 0.024 | Moderate | Very High |

Case Study 2: Analgesic Activity

In an evaluation of analgesic properties, several compounds were subjected to the writhing test in mice:

| Compound | Dose (mg/kg) | Writhing Reduction (%) |

|---|---|---|

| Control (Aspirin) | 100 | 45 |

| Target Compound | 50 | 60 |

| Compound C | 100 | 55 |

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

The synthesis of dihydropyrazole derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones. For this compound, key steps include:

- Precursor Selection : Use 4-bromophenyl and 4-fluorophenyl-substituted chalcones as intermediates. suggests refluxing substituted aldehydes with hydrazine derivatives in ethanol with catalytic acetic acid, followed by solvent evaporation and purification .

- Catalysis : Employing Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate the cyclization step, reducing side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures can enhance purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Identify characteristic peaks for the benzenesulfonyl group (S=O stretch at ~1150–1250 cm⁻¹), dihydropyrazole C=N (1590–1620 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated solution in DMSO/ethanol (1:3) at 25°C to obtain single crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 QUEST diffractometer.

- Refinement : Apply the SHELX suite (SHELXL-2018) for structure solution and refinement. Key parameters:

Advanced: What strategies can address contradictory data in biological activity assays (e.g., anti-inflammatory vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ values and identify toxicity thresholds. highlights that 20 mg/kg doses in rodent models showed anti-inflammatory activity comparable to indomethacin (64.3% inhibition) but required ulcerogenicity assessments .

- Mechanistic Studies : Use Western blotting (e.g., COX-2 inhibition) or ELISA (cytokine profiling) to distinguish target-specific effects from off-target cytotoxicity.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing bromo vs. fluoro groups) with activity using software like MOE or Schrödinger .

Advanced: How can molecular docking predict this compound’s interaction with EGFR/HER2 receptors?

Methodological Answer:

- Protein Preparation : Retrieve EGFR (PDB: 1M17) and HER2 (PDB: 3PP0) structures. Optimize hydrogen bonding networks and protonation states using Maestro.

- Ligand Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Key parameters:

- Validation : Compare results with known inhibitors (e.g., lapatinib) and validate via MD simulations (NAMD, 100 ns) to assess stability .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with normal cell controls (e.g., MCF-10A).

- MTT Assay : Incubate cells with 0–50 µM compound for 48–72 hours. Measure absorbance at 570 nm; calculate % viability relative to DMSO controls .

- Apoptosis Markers : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptosis.

Advanced: How can SAR studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

- Core Modifications : Replace dihydropyrazole with pyrazoline or isoxazole rings to alter rigidity and π-π interactions.

- Substituent Optimization :

- In Silico Screening : Use SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition).

Advanced: What analytical methods resolve discrepancies in crystallographic and spectroscopic data?

Methodological Answer:

- Dynamic NMR : Probe rotational barriers of the benzenesulfonyl group at variable temperatures (e.g., 25–60°C) to detect conformational flexibility .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths and angles.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Plasma Stability : Add compound to human plasma (10% DMSO) and analyze aliquots at 0, 1, 4, 8h. Use LC-MS to detect metabolites.

Advanced: What computational tools can predict metabolic pathways and potential toxicity?

Methodological Answer:

- Metabolism Prediction : Use GLORYx for phase I/II metabolism (e.g., sulfonation at the benzenesulfonyl group or hydroxylation of fluorophenyl) .

- Toxicity Profiling : Run ProTox-II to assess hepatotoxicity, mutagenicity, and LD₅₀. Focus on structural alerts (e.g., sulfonamide-related hypersensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.